4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including enzymatic reduction and ring-opening reactions. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy derivative has been achieved using Escherichia coli cells expressing an aldehyde reductase gene from yeast, indicating the potential for biocatalytic synthesis methods . Another synthesis approach involves the ring-opening reaction of itaconic anhydride with 3-aminoacetophenone to produce a compound with a similar oxobutanoic acid moiety . These methods suggest possible synthetic routes for the target compound that could be explored.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . The presence of intramolecular hydrogen bonds and the conformation of protons in these compounds have been confirmed, which could be indicative of the structural features of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid. Additionally, the molecular structure and possibilities of photocyclization have been discussed for compounds with similar phenyl and oxobutanoic acid groups .
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups has been explored in various contexts. For example, a compound with an aroylacrylic acid moiety has been used as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs . This suggests that the target compound may also participate in selective reactions with thiols or other nucleophiles. Furthermore, the interaction of a related compound with DNA has been studied, revealing an intercalative binding mode . Such interactions could be relevant for the target compound's potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been extensively studied. The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system has been investigated, providing insights into the solubility and stability of the compound in different phases . The thermal and magnetic properties of complexes formed with related compounds have also been characterized, which could inform the stability and potential applications of the target compound . Additionally, the nonlinear optical properties of a semi-organometallic crystal containing an oxobutanoic acid derivative have been reported, suggesting possible applications in optoelectronics .
properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQZAGWHZPBKOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373959 |
Source
|
Record name | 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid | |
CAS RN |
142048-54-2 |
Source
|
Record name | 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 142048-54-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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